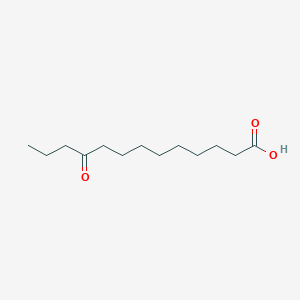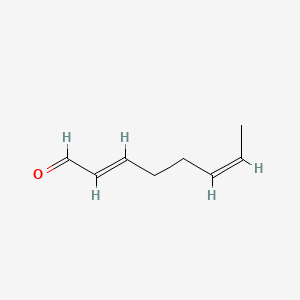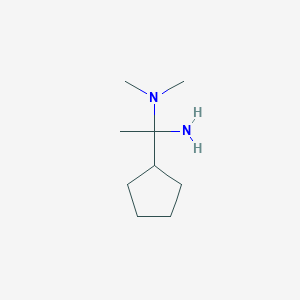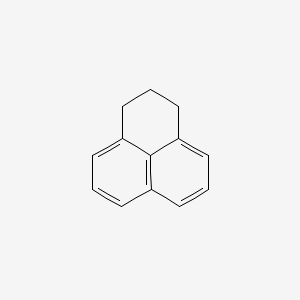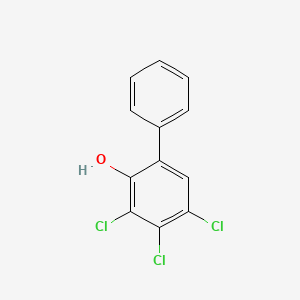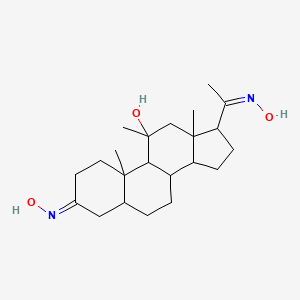
11-Hydroxy-11-methylpregnane-3,20-dione dioxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Hydroxy-11-methylpregnane-3,20-dione dioxime is a synthetic steroid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxy-11-methylpregnane-3,20-dione dioxime typically involves multiple steps, starting from a suitable steroid precursor. The key steps include the introduction of the hydroxy and methyl groups at the 11th position and the formation of the dioxime functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including batch and continuous flow processes, can be applied to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
11-Hydroxy-11-methylpregnane-3,20-dione dioxime undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ketone group can produce secondary alcohols.
Aplicaciones Científicas De Investigación
11-Hydroxy-11-methylpregnane-3,20-dione dioxime has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialized materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 11-Hydroxy-11-methylpregnane-3,20-dione dioxime involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
11-Hydroxyprogesterone: A naturally occurring steroid with similar structural features.
11-Methylprogesterone: Another synthetic steroid derivative with a methyl group at the 11th position.
11-Hydroxy-11-methylpregnane-3,20-dione: A closely related compound without the dioxime functional group.
Uniqueness
11-Hydroxy-11-methylpregnane-3,20-dione dioxime is unique due to the presence of both hydroxy and methyl groups at the 11th position and the dioxime functional group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
2302-49-0 |
|---|---|
Fórmula molecular |
C22H36N2O3 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
(3E)-3-hydroxyimino-17-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-10,11,13-trimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-11-ol |
InChI |
InChI=1S/C22H36N2O3/c1-13(23-26)17-7-8-18-16-6-5-14-11-15(24-27)9-10-20(14,2)19(16)22(4,25)12-21(17,18)3/h14,16-19,25-27H,5-12H2,1-4H3/b23-13-,24-15+ |
Clave InChI |
LTIHRQTXIOHGBO-CCVCAZHBSA-N |
SMILES isomérico |
C/C(=N/O)/C1CCC2C1(CC(C3C2CCC4C3(CC/C(=N\O)/C4)C)(C)O)C |
SMILES canónico |
CC(=NO)C1CCC2C1(CC(C3C2CCC4C3(CCC(=NO)C4)C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


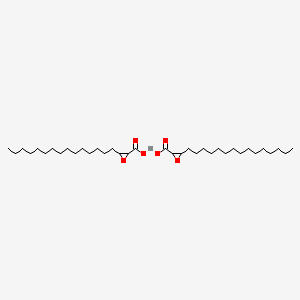
![Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)-](/img/structure/B12643772.png)
![3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12643776.png)
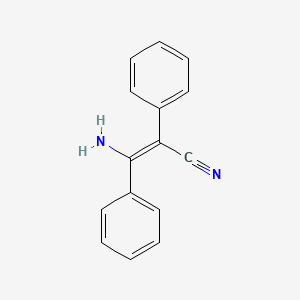


![[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate](/img/structure/B12643814.png)
